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Introduction
MC180295 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2]

Inhibition of CDK9, a key regulator of transcriptional elongation, has emerged as a promising

therapeutic strategy in various malignancies, including Acute Myeloid Leukemia (AML).[3]

Dysregulation of the CDK9 pathway is implicated in the development and maintenance of AML.

[3] MC180295 has demonstrated significant preclinical anti-tumor efficacy in both in vitro and in

vivo models of AML.[1] Notably, it shows heightened potency in AML cell lines harboring MLL

translocations.[1][2]

These application notes provide detailed protocols for the utilization of MC180295 in AML

xenograft models, offering a framework for preclinical efficacy and tolerability studies.
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Cell Line Cancer Type IC50 (nM) Notes

MV4-11
AML (MLL-

rearranged)
Highly Potent

Derived from a patient

with MLL

translocation.[2]

MOLM-13
AML (MLL-

rearranged)
Highly Potent

Derived from a patient

with MLL

translocation.[2]

THP-1
AML (MLL-

rearranged)
Highly Potent

Derived from a patient

with MLL

translocation.[2]

Median of 46 cell lines
6 different

malignancies
171

Demonstrates broad

anti-cancer activity.[1]

[2]

In Vivo Efficacy of MC180295 and its More Potent
Enantiomer, MC180380

Model Cell Line Treatment
Dosing
Schedule

Key Findings

AML Xenograft MV4-11
MC180295 /

MC180380

20 mg/kg, i.p.,

every other day

Significant delay

in tumor growth.

[1]

Colon Cancer

Xenograft
SW48

MC180295 /

MC180380

20 mg/kg, i.p.,

every other day

Significant delay

in tumor growth.

[1]

Signaling Pathway
The primary mechanism of action of MC180295 is the inhibition of CDK9. As a component of

the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal

domain of RNA Polymerase II, a critical step for the transition from transcriptional initiation to

productive elongation. By inhibiting CDK9, MC180295 prevents the transcription of key

oncogenes and survival proteins, ultimately leading to apoptosis in cancer cells.
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Caption: MC180295 inhibits CDK9, disrupting transcriptional elongation and promoting
apoptosis.

Experimental Protocols
Cell Culture
Cell Line: MV4-11 (Human biphenotypic B myelomonocytic leukemia)

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.
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Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Subculturing: Split the culture every 2-3 days to maintain a cell density between 1 x 10^5 and

1 x 10^6 cells/mL.

AML Xenograft Model Establishment
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, female, 6-8 weeks old.

Cell Preparation: Harvest MV4-11 cells during the logarithmic growth phase. Wash the cells

twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of

PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the

right flank of each mouse.

Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with

calipers twice a week. Calculate tumor volume using the formula: Volume = (Length x

Width²) / 2.

Treatment Initiation: Begin treatment when the average tumor volume reaches 100-150 mm³.

MC180295 Formulation and Administration
Formulation Vehicle:

A mixture of:

N-Methyl-2-pyrrolidone (NMP)

Captisol® (20% w/v)

Polyethylene glycol 400 (PEG-400)

Normal Saline (PBS)

Preparation Protocol:[1]
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Prepare the vehicle by mixing NMP, Captisol®, PEG-400, and PBS in a ratio of 1:4:4:11 by

volume.

First, add the required amount of NMP to a sterile tube.

Sequentially add Captisol® and PEG-400 to the NMP and mix thoroughly.

Finally, add the PBS to the mixture and vortex until a clear solution is formed.

Weigh the required amount of MC180295 and dissolve it in the prepared vehicle to achieve

the desired final concentration for dosing. Prepare this formulation fresh before each

administration.

Administration Protocol:

Dosage: 20 mg/kg body weight.

Route of Administration: Intraperitoneal (i.p.) injection.

Dosing Schedule: Administer every other day.

Control Group: Administer the vehicle alone to the control group following the same

schedule.

Efficacy and Toxicity Monitoring
Tumor Growth: Continue to measure tumor volume twice weekly throughout the study.

Body Weight: Record the body weight of each mouse twice a week as an indicator of general

health and toxicity.

Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in

posture, activity, or grooming.

Endpoint: The study endpoint may be defined by a specific tumor volume (e.g., 2000 mm³), a

predetermined study duration, or signs of significant toxicity (e.g., >20% body weight loss,

ulceration of the tumor). Euthanize mice when endpoints are met.
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Data Analysis: Compare the tumor growth rates and survival between the treated and control

groups. The anti-tumor effect can be expressed as the percentage of tumor growth inhibition

(%TGI).

Experimental Workflow

Preparation

Xenograft Establishment
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MV4-11 Cell Culture

Subcutaneous Implantation
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Caption: Workflow for assessing MC180295 efficacy in an AML xenograft model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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